Pdp-EA

Description

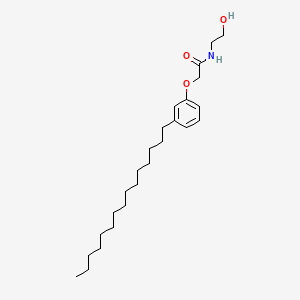

Structure

2D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOVSNWTCKRADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-72-7 | |

| Record name | 861891-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pdp-EA: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Pdp-EA, also known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide. This compound has been identified as a novel activator of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in drug development for pain, inflammation, and neurological disorders. This document summarizes key experimental findings, provides detailed methodologies for its synthesis and biological characterization, and visualizes its mechanism of action.

Chemical Structure and Properties

This compound, systematically named N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic compound with structural similarities to endogenous N-acylethanolamines (NAEs). Its structure features a long pentadecyl alkyl chain attached to a phenoxy ring, which is further linked to an N-hydroxyethyl acetamide moiety.

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | PubChem |

| Synonyms | This compound, 3-n-pentadecylphenolethanolamide | PubChem, Faure et al., 2014[1] |

| CAS Number | 861891-72-7 | PubChem |

| Molecular Formula | C25H43NO3 | PubChem |

| Molecular Weight | 405.6 g/mol | PubChem |

| Purity | ≥98% (HPLC) | Tocris Bioscience[2] |

Synthesis of this compound

The synthesis of this compound (referred to as 3-n-pentadecylphenolethanolamide in the primary literature) is a two-step process starting from 3-pentadecylphenol.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(3-pentadecylphenoxy)acetate

-

A solution of 3-pentadecylphenol (1 equivalent) in acetone is prepared.

-

Anhydrous potassium carbonate (K2CO3, 1.5 equivalents) is added to the solution.

-

Ethyl bromoacetate (1.2 equivalents) is added, and the reaction mixture is refluxed for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide (this compound)

-

Ethyl 2-(3-pentadecylphenoxy)acetate (1 equivalent) is dissolved in an excess of ethanolamine.

-

The reaction mixture is heated at 100°C for 2 hours.

-

The excess ethanolamine is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to yield the final product.

Biological Activity: FAAH Activation

This compound has been identified as an activator of Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is the primary enzyme responsible for the degradation of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[1]

Mechanism of Action:

This compound is proposed to enhance the amidohydrolase activity of FAAH by reducing the negative feedback inhibition caused by the product ethanolamine. Unlike competitive inhibitors that block the active site, this compound appears to act at a distinct site on the enzyme, leading to an increase in the apparent maximal velocity (Vmax) of NAE hydrolysis.

Experimental Data:

The effect of this compound on the activity of recombinant rat FAAH was assessed using N-arachidonoylethanolamine (AEA) as a substrate. The results demonstrated a significant increase in the apparent Vmax of the enzyme in the presence of this compound.

| Compound | Apparent Vmax (nmol/min/mg protein) | Fold Increase vs. Control |

| Control (no activator) | 185 ± 12 | 1.0 |

| This compound (10 µM) | 333 ± 21 | 1.8 |

Data adapted from Faure et al., 2014.

Experimental Protocol for FAAH Activity Assay:

-

Enzyme Preparation: Recombinant rat FAAH is expressed in and purified from E. coli.

-

Assay Buffer: The assay is performed in a buffer containing 125 mM Tris-HCl (pH 9.0) and 1 mM EDTA.

-

Substrate: [1-14C]-labeled N-arachidonoylethanolamine (AEA) is used as the substrate.

-

Reaction: Purified FAAH is pre-incubated with either vehicle (DMSO) or this compound at the desired concentration for 10 minutes at 37°C. The reaction is initiated by the addition of the radiolabeled substrate.

-

Incubation: The reaction mixture is incubated for 15 minutes at 37°C.

-

Termination: The reaction is stopped by the addition of an equal volume of 1 M HCl.

-

Extraction: The radiolabeled fatty acid product is extracted with two volumes of chloroform/methanol (2:1, v/v).

-

Quantification: The radioactivity in the organic phase is determined by liquid scintillation counting to quantify the amount of hydrolyzed substrate.

Signaling Pathway Implications

By activating FAAH, this compound leads to a more rapid degradation of NAEs. This suggests that this compound can be a useful tool to study the downstream effects of reduced NAE signaling. NAEs, such as anandamide, are known to activate cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. Therefore, the activation of FAAH by this compound would be expected to indirectly attenuate the signaling through these pathways.

Conclusion

This compound represents a novel class of FAAH activators. Its well-defined chemical structure and synthesis protocol, combined with its characterized mechanism of action, make it a valuable pharmacological tool for researchers investigating the endocannabinoid system and other NAE signaling pathways. The detailed experimental protocols provided herein should enable the replication and further exploration of its biological effects in various physiological and pathological models. This technical guide serves as a foundational resource for scientists and drug development professionals interested in the modulation of FAAH activity.

References

- 1. Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phenoxyacyl-ethanolamides and their effects on fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity - UNT Digital Library [digital.library.unt.edu]

An In-depth Technical Guide on the Biological Activity of Pdp-EA and its Analogs

A Note on Nomenclature: The term "Pdp-EA" is not a standard scientific identifier and appears to be ambiguous. This guide addresses the biological activities of several compounds that align with plausible interpretations of this term based on existing scientific literature. These include Elaidic Acid (EA), specific ω-3 Polyunsaturated Fatty Acid-Ethanolamine derivatives (DPA-EA and DHA-EA), and the neuroprotective agent XY03-EA. Each of these is discussed in a dedicated section below.

Section 1: Elaidic Acid (EA)

Elaidic acid (EA) is the principal trans-fatty acid found in partially hydrogenated vegetable oils. Its consumption has been linked to various health concerns, and a growing body of research is dedicated to understanding its biological activities at the cellular and molecular levels.

Core Biological Activities of Elaidic Acid

Elaidic acid has been shown to exert significant biological effects, primarily related to cellular stress and inflammatory responses. Key activities include the induction of apoptosis (programmed cell death), promotion of cellular senescence and the associated secretory phenotype (SASP), and modulation of critical signaling pathways.

Induction of Apoptosis:

Elaidic acid can trigger apoptosis in various cell types, including endothelial cells and neuroblastoma cells.[1][2] This pro-apoptotic effect is often mediated by the generation of reactive oxygen species (ROS) and the activation of stress-related signaling cascades.[2][3]

Promotion of Cellular Senescence and SASP:

In the context of DNA damage, elaidic acid can amplify signals that lead to cellular senescence, a state of irreversible cell cycle arrest.[4] Senescent cells secrete a variety of pro-inflammatory cytokines and chemokines, a phenomenon known as the senescence-associated secretory phenotype (SASP). EA has been shown to enhance the expression of SASP factors like IL-6 and IL-8.

Quantitative Data on Elaidic Acid's Biological Activity

The following tables summarize quantitative data from key studies on the biological effects of elaidic acid.

Table 1: Effect of Elaidic Acid on Cell Viability and Apoptosis

| Cell Line | Concentration of EA | Duration of Treatment | Observed Effect | Reference |

| SH-SY5Y | 50-800 µM | 24 h | Significant reduction in cell viability. | |

| SH-SY5Y | 50 µM | 12, 24, 48 h | Time-dependent decrease in cell viability. | |

| HUVEC | 50, 100, 200, 400 µmol/l | 24 h | Dose-dependent induction of apoptosis. |

Table 2: Effect of Elaidic Acid on Gene and Protein Expression

| Cell Line | Concentration of EA | Duration of Treatment | Target Gene/Protein | Change in Expression | Reference |

| RAW 264.7 | 0.5, 1, 2 mM | 12 h | ABCA1 mRNA | Decreased by 1.7, 2.3, and 5.1-fold, respectively. | |

| RAW 264.7 | 0.5, 1, 2 mM | 24 h | ABCA1 mRNA | Decreased by 2.1, 2.6, and 5.7-fold, respectively. | |

| SH-SY5Y | 400, 800 µM | 24 h | GRP78 protein | Upregulated. | |

| SH-SY5Y | 20-400 µM | 24 h | ATF4 protein | Upregulated. | |

| HUVEC | 50, 100, 200, 400 µmol/l | 24 h | Caspase 3, 8, 9 mRNA | Significantly increased. |

Signaling Pathways Modulated by Elaidic Acid

Elaidic acid influences several key signaling pathways involved in inflammation, apoptosis, and cellular stress.

NF-κB Signaling Pathway:

Elaidic acid can stimulate liver inflammation through the nuclear factor-κB (NF-κB) signaling pathway. In response to DNA damage, EA can amplify interleukin-1 receptor (IL-1R) signaling, which in turn activates the NF-κB pathway, leading to the expression of pro-inflammatory genes.

Caption: Elaidic acid-mediated amplification of NF-κB signaling.

MAPK Signaling Pathway:

Elaidic acid is also known to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and apoptosis. Specifically, EA can potentiate the activation of the ASK1-p38 MAPK pathway in response to cellular stressors like extracellular ATP.

Caption: Elaidic acid potentiation of the ASK1-p38 MAPK pathway.

Experimental Protocols

Cell Culture and Treatment with Elaidic Acid:

-

Cell Lines: RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells, or Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

-

Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin is standard.

-

Elaidic Acid Preparation: Dissolve elaidic acid in an appropriate solvent (e.g., ethanol) to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations (typically in the µM to mM range). A BSA-conjugated form of elaidic acid is often used to facilitate its delivery in cell culture.

-

Treatment: Add the elaidic acid-containing medium to the cells and incubate for the desired duration (e.g., 12, 24, or 48 hours).

Annexin V-FITC/PI Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with elaidic acid, harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Analysis of Senescence-Associated Secretory Phenotype (SASP) Factors:

The levels of secreted SASP factors can be quantified from the conditioned medium of senescent cells.

-

Collection of Conditioned Medium: After inducing senescence, replace the culture medium with serum-free medium and incubate for a defined period (e.g., 24 hours). Collect the conditioned medium.

-

Quantification of SASP Factors: Use enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex) to measure the concentrations of specific SASP factors (e.g., IL-6, IL-8).

-

mRNA Analysis: The expression of SASP factor genes can be analyzed by quantitative real-time PCR (qRT-PCR) from cell lysates.

Western Blot Analysis of NF-κB Pathway Activation:

This technique is used to detect the phosphorylation and translocation of key proteins in the NF-κB signaling pathway.

-

Protein Extraction: After cell treatment, lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

-

SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

Section 2: ω-3 Polyunsaturated Fatty Acid-Ethanolamine Derivatives (DPA-EA and DHA-EA)

Docosapentaenoic acid-ethanolamine (DPA-EA) and docosahexaenoic acid-ethanolamine (DHA-EA) are derivatives of ω-3 polyunsaturated fatty acids. They have emerged as bioactive lipids with potential therapeutic applications, particularly in the context of inflammation and metabolic diseases.

Core Biological Activities of DPA-EA and DHA-EA

The primary biological activities of DPA-EA and DHA-EA are their anti-inflammatory and anti-obesity effects. These compounds are known to target the nuclear receptor Nur77, a key regulator of inflammation and metabolism.

Anti-inflammatory Activity:

DPA-EA and DHA-EA exhibit potent anti-inflammatory properties by acting as Nur77-targeting agents. Their interaction with Nur77 can modulate inflammatory signaling pathways, such as the NF-κB pathway.

Anti-obesity and Lipid-Lowering Effects:

A mixture of DPA-EA and DHA-EA has been shown to have a significant anti-obesity effect in animal models. These compounds can reduce levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL) levels. DPA-EA has been observed to promote the hydrolysis of phosphatidylethanolamines (PEs) and TGs, thereby ameliorating lipid accumulation.

Quantitative Data on the Biological Activity of DPA-EA and DHA-EA

The following table summarizes key quantitative findings related to the in vivo anti-obesity effects of a DPA-EA and DHA-EA mixture.

Table 3: In Vivo Anti-obesity Effects of DPA-EA and DHA-EA Mixture in High-Fat Diet (HFD)-fed Mice

| Treatment Group | Triglycerides (TG) | Total Cholesterol (TC) | Low-Density Lipoprotein (LDL) | High-Density Lipoprotein (HDL) | Reference |

| HFD + DPA-EA/DHA-EA Mixture | Significantly decreased | Significantly decreased | Significantly decreased | Significantly increased |

Signaling Pathways Modulated by DPA-EA and DHA-EA

The biological effects of DPA-EA and DHA-EA are primarily mediated through the Nur77 signaling pathway.

Nur77 Signaling Pathway:

Nur77 is an orphan nuclear receptor that plays a crucial role in regulating inflammation, apoptosis, and metabolism. DPA-EA and DHA-EA act as ligands for Nur77, modulating its activity. By binding to Nur77, these compounds can influence the expression of genes involved in inflammatory and metabolic processes.

Caption: DPA-EA and DHA-EA activate the Nur77 signaling pathway.

Experimental Protocols

In Vivo Anti-obesity Study in a High-Fat Diet (HFD)-fed Mouse Model:

This protocol is used to evaluate the effects of DPA-EA and DHA-EA on obesity and lipid metabolism in a relevant animal model.

-

Animal Model: Use a standard mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet.

-

Treatment: Administer the DPA-EA and DHA-EA mixture (or individual compounds) to the mice, typically through oral gavage, for a specified period. Include a control group receiving the vehicle.

-

Monitoring: Regularly monitor body weight, food intake, and other relevant physiological parameters.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure serum levels of TG, TC, LDL, and HDL using standard enzymatic kits.

-

Tissue Analysis: Harvest tissues such as the liver for histological analysis and to assess lipid accumulation (e.g., using Oil Red O staining).

Lipidomics Analysis:

Untargeted lipidomics can be used to investigate the changes in the lipid profile of cells or tissues following treatment with DPA-EA and DHA-EA.

-

Lipid Extraction: Extract total lipids from the samples (e.g., cultured cells or liver tissue) using a suitable method, such as the Folch or Bligh-Dyer method.

-

Mass Spectrometry: Analyze the lipid extracts using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS).

-

Data Analysis: Identify and quantify the different lipid species using specialized software. Perform multivariate statistical analysis (e.g., principal component analysis and orthogonal partial least squares discriminant analysis) to identify significant changes in the lipid profiles between treatment groups.

Section 3: XY03-EA

XY03-EA is a novel derivative of L-3-n-butylphthalide (NBP), a compound used in the treatment of ischemic stroke. XY03-EA has been developed as a potential neuroprotective agent with enhanced properties compared to its parent compound.

Core Biological Activity of XY03-EA

The primary biological activity of XY03-EA is its neuroprotective effect against cerebral ischemia/reperfusion (I/R) injury. This activity is attributed to its ability to reduce oxidative stress and inhibit excessive autophagy.

Neuroprotection against Ischemia/Reperfusion Injury:

XY03-EA has been shown to alleviate cerebral I/R injuries in both rodent and nonhuman primate models. It can decrease cerebral infarct volume, improve neurological deficit scores, and increase cerebral blood flow.

Inhibition of ROS-Dependent Autophagy:

A key mechanism of XY03-EA's neuroprotective action is the inhibition of reactive oxygen species (ROS)-dependent autophagy. While moderate autophagy can be protective, excessive autophagy triggered by I/R-induced ROS can lead to neuronal cell death. XY03-EA scavenges ROS, thereby preventing the overactivation of autophagy and protecting neurons from autophagic cell death.

Quantitative Data on the Neuroprotective Activity of XY03-EA

The following table presents quantitative data from an in vivo study on the neuroprotective effects of XY03-EA.

Table 4: Effects of XY03-EA in a Rat Model of Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R)

| Treatment Group | Neurological Deficit Score (NDS) | Infarct Volume | Cerebral Blood Flow | Reference |

| MCAO/R + XY03-EA | Decreased | Decreased | Increased |

Signaling Pathways Modulated by XY03-EA

XY03-EA exerts its neuroprotective effects by modulating the interplay between ROS production and autophagy signaling.

ROS-Mediated Autophagy Pathway:

In cerebral I/R injury, an overproduction of ROS can lead to excessive autophagy and subsequent neuronal cell death. XY03-EA acts as a ROS scavenger, which in turn inhibits the downstream autophagy signaling cascade.

Caption: XY03-EA inhibits ROS-mediated autophagic cell death.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R) Model in Rats:

This is a widely used animal model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.

-

Surgical Procedure: Anesthetize the rat and expose the common carotid artery (CCA). Introduce a filament into the internal carotid artery to occlude the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 2 hours) to induce ischemia. Then, withdraw the filament to allow for reperfusion.

-

Treatment: Administer XY03-EA at different doses before or after the ischemic event.

-

Assessment of Neurological Deficits: Evaluate the neurological function of the animals at different time points using a standardized scoring system.

-

Infarct Volume Measurement: After a specific duration of reperfusion, sacrifice the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in PC-12 Cells:

This cell-based model mimics the conditions of ischemia and reperfusion in vitro.

-

Cell Culture: Culture PC-12 cells (a rat pheochromocytoma cell line often used as a neuronal model) under standard conditions.

-

OGD: To induce oxygen-glucose deprivation, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 1% O2, 5% CO2, and 94% N2) for a specific duration.

-

Reperfusion: After the OGD period, return the cells to a normal glucose-containing medium and normoxic conditions.

-

Treatment: Treat the cells with XY03-EA before, during, or after the OGD period.

-

Assessment of Cell Viability and Apoptosis: Measure cell viability using assays like the MTT assay and assess apoptosis using the Annexin V-FITC/PI assay.

-

Measurement of ROS and Autophagy: Quantify intracellular ROS levels using fluorescent probes. Assess autophagy by measuring the levels of autophagy-related proteins (e.g., LC3-II/LC3-I ratio) by Western blotting.

Caption: Experimental workflow for the in vitro OGD/R model.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Butorphanol protects PC12 cells against OGD/R-induced inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

An In-depth Technical Guide to the Discovery and Synthesis of Pdp-EA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Pdp-EA, a novel activator of Fatty Acid Amide Hydrolase (FAAH). The document details the experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to facilitate understanding.

Discovery and Rationale

This compound, chemically identified as N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide , emerged from research focused on identifying novel modulators of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1] While numerous inhibitors of FAAH have been developed to enhance NAE signaling, this compound represents a unique class of compounds that activate FAAH.

The discovery of this compound was detailed in a 2014 study by Faure et al., which explored the synthesis of phenoxyacyl-ethanolamides derived from natural products. The rationale was to create structural analogs of NAEs that could interact with FAAH. This compound was synthesized from 3-n-pentadecylphenol, a component of cashew nut shell liquid.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 3-n-pentadecylphenol. The overall workflow is depicted in the diagram below.

Experimental Protocol for Synthesis

The synthesis of this compound is adapted from the general procedure for phenoxyacyl-ethanolamides described by Faure et al. (2014).

Step 1: Synthesis of N-(2-hydroxyethyl)-2-(3-n-pentadecylphenoxy)acetamide methyl ester (PDP methyl ester)

-

To a solution of 3-n-pentadecylphenol (1 mmol) in acetone (50 mL), add potassium carbonate (1.5 mmol) and methyl bromoacetate (1.2 mmol).

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude PDP methyl ester.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure PDP methyl ester.

Step 2: Synthesis of this compound

-

Dissolve the purified PDP methyl ester (1 mmol) in an excess of ethanolamine (10 mmol).

-

Reflux the mixture for 6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, remove the excess ethanolamine by vacuum distillation.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining traces of ethanolamine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by column chromatography on silica gel using a chloroform/methanol gradient to afford pure this compound as colorless crystals.

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Yield | 92% | |

| Purity | >90% (crude), Pure after column chromatography | |

| Appearance | Colorless crystals |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| IUPAC Name | N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide |

| Molecular Formula | C25H43NO3 |

| Molecular Weight | 405.6 g/mol |

| CAS Number | 861891-72-7 |

| Appearance | Colorless crystals |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound is an activator of Fatty Acid Amide Hydrolase (FAAH). Unlike competitive inhibitors that block the active site, this compound enhances the catalytic activity of FAAH.

Mechanism of Action

The proposed mechanism of action for this compound involves the alleviation of product inhibition. FAAH activity is subject to negative feedback regulation by one of its products, ethanolamine. This compound is thought to bind to a site on the FAAH enzyme that is distinct from the active site, inducing a conformational change that reduces the inhibitory effect of ethanolamine. This leads to an increase in the enzyme's turnover rate (kcat) and overall catalytic efficiency.

Quantitative Data on Biological Activity

The effect of this compound on the kinetic parameters of rat FAAH was investigated by Faure et al. (2014).

| Kinetic Parameter | Control | + this compound | Fold Change | Reference |

| Km (µM) | 55 ± 6.12 | 66 ± 5.52 | ~1.2 | |

| kcat (s⁻¹) | 4.5 ± 0.2 | 11.2 ± 0.5 | ~2.5 | |

| kcat/Km (M⁻¹s⁻¹) | 8.2 x 10⁴ | 1.7 x 10⁵ | ~2.1 |

As shown in the table, this compound causes a significant increase in the catalytic rate (kcat) and the overall catalytic efficiency (kcat/Km) of FAAH, with a modest effect on the Michaelis constant (Km).

Experimental Protocol for FAAH Activity Assay

The following is a general protocol for determining FAAH activity, which can be adapted to study the effects of compounds like this compound. This protocol is based on the methods described in the literature.

Materials

-

Purified FAAH enzyme (recombinant or from tissue homogenates)

-

Radiolabeled substrate: [1-¹⁴C]N-lauroylethanolamine ([¹⁴C]NAE 12:0) or other suitable NAE

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA and 0.1% (w/v) fatty acid-free bovine serum albumin)

-

Quenching solution (e.g., Chloroform/Methanol/HCl, 2:1:0.01, v/v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Chloroform/Methanol, 90:10, v/v)

-

Scintillation counter and scintillation fluid

Procedure

-

Enzyme Preparation: Prepare a working solution of the FAAH enzyme in the assay buffer.

-

Incubation with Activator: In a microcentrifuge tube, pre-incubate the FAAH enzyme with either this compound (at various concentrations) or the vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled NAE substrate to the enzyme-activator mixture. The final volume of the reaction should be kept constant.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an appropriate quenching solution.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

TLC Separation: Spot the organic (lower) phase onto a silica gel TLC plate. Develop the plate in a suitable solvent system to separate the unreacted substrate from the hydrolyzed fatty acid product.

-

Quantification: Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica areas and quantifying the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed per unit time and normalize it to the amount of enzyme used to determine the FAAH activity. Compare the activity in the presence of this compound to the vehicle control to determine the fold activation.

Conclusion

This compound is a valuable research tool for studying the regulation of the endocannabinoid system. Its unique mechanism of activating FAAH provides a complementary approach to the more common strategy of FAAH inhibition. The detailed synthetic and experimental protocols provided in this guide should enable researchers to further investigate the pharmacological potential of this compound and other FAAH activators in various physiological and pathological contexts.

References

The Emerging Role of N-Palmitoyl Dopamine (Pdp-EA) in the Positive Regulation of Fatty Acid Amide Hydrolase (FAAH)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neurotransmitter anandamide and other bioactive fatty acid ames. Its inhibition has been a major focus of drug development for pain, inflammation, and anxiety. This technical guide deviates from the conventional focus on FAAH inhibition to explore the lesser-known role of N-palmitoyl dopamine (Pdp-EA) and related N-acyldopamines as positive modulators of FAAH activity. Contrary to the initial hypothesis of being a regulator in the inhibitory sense, evidence points towards this compound acting as a FAAH activator. This document provides an in-depth analysis of the current understanding of this compound's role in FAAH regulation, including quantitative data from key studies, detailed experimental protocols for its synthesis and the assessment of FAAH activity, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced regulation of the endocannabinoid system and the potential therapeutic applications of FAAH activation.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a pivotal role in terminating the signaling of a class of lipid neurotransmitters called fatty acid ames[1]. The most well-characterized substrate for FAAH is N-arachidonoylethanolamine, commonly known as anandamide, an endogenous cannabinoid that exerts its effects through cannabinoid receptors CB1 and CB2[1]. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively regulates the tone of endocannabinoid signaling in the central and peripheral nervous systems[1].

Given its role in downregulating anandamide levels, inhibition of FAAH has been extensively investigated as a therapeutic strategy to enhance endocannabinoid signaling for the treatment of various conditions, including chronic pain, anxiety disorders, and inflammatory diseases[2]. However, the regulation of FAAH activity is complex and not limited to inhibitory interactions. Recent findings have shed light on endogenous and synthetic molecules that can positively modulate FAAH activity.

N-Palmitoyl Dopamine (this compound): An Endogenous N-Acyldopamine

N-palmitoyl dopamine (this compound), also known as N-[2-(3,4-dihydroxyphenyl)ethyl]-hexadecanamide, is an endogenous lipid mediator belonging to the family of N-acyldopamines[3]. These molecules are characterized by a fatty acid chain linked to the neurotransmitter dopamine via an amide bond. N-acyldopamines, including this compound, have been identified in various mammalian tissues, including the brain, and are thought to play a role in neuromodulation. While some N-acyldopamines, such as N-arachidonoyl dopamine (NADA), are known to interact with cannabinoid and vanilloid receptors, the specific biological functions of this compound are still under investigation.

This compound's Role in FAAH Regulation: A Paradigm of Activation

Initial hypotheses surrounding the interaction of N-acyldopamines with the endocannabinoid system often focused on potential inhibitory effects on FAAH, mirroring the structure of anandamide. However, compelling evidence suggests that certain N-acyl derivatives, including compounds structurally related to this compound, act as FAAH activators. A key study by Faure et al. (2014) demonstrated that phenoxyacyl-ethanolamides, which share structural similarities with this compound, enhance the amidohydrolase activity of FAAH.

Mechanism of Action: Alleviation of Product Inhibition

The proposed mechanism for FAAH activation by this compound and related compounds involves the mitigation of negative feedback inhibition by one of its hydrolysis products, ethanolamine. Under normal physiological conditions, the accumulation of ethanolamine can slow down the catalytic rate of FAAH. This compound is hypothesized to bind to an allosteric site on the FAAH enzyme, inducing a conformational change that reduces the inhibitory effect of ethanolamine, thereby increasing the overall rate of substrate hydrolysis.

Diagram: Proposed Mechanism of FAAH Activation by this compound

Caption: Proposed allosteric activation of FAAH by this compound.

Quantitative Data on FAAH Activation

The study by Faure et al. (2014) provides quantitative insights into the activation of recombinant rat FAAH by 3-n-pentadecylphenolethanolamide, a close structural analog of this compound. The data demonstrates an increase in the maximum reaction velocity (Vmax) of FAAH in the presence of the activator, without a significant change in the Michaelis constant (Km), which is characteristic of non-competitive activation.

| Compound | Concentration (µM) | Vmax (nmol/min/mg protein) | Km (µM) | Fold Change in Vmax |

| Control (no activator) | - | 135.1 ± 5.4 | 12.5 ± 1.8 | 1.0 |

| 3-n-pentadecylphenolethanolamide | 10 | 212.8 ± 10.1 | 13.1 ± 2.1 | 1.57 |

| 25 | 243.2 ± 12.5 | 11.9 ± 2.5 | 1.80 |

Data adapted from Faure et al., J. Biol. Chem. 2014, 289, 9340-9351.

Experimental Protocols

Synthesis of N-Palmitoyl Dopamine (this compound)

A general and efficient method for the synthesis of N-acyldopamines, including this compound, can be achieved through the direct amide condensation of dopamine hydrochloride and the corresponding fatty acid.

Diagram: this compound Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

Dopamine hydrochloride

-

Palmitic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) or Propylphosphonic Anhydride (T3P)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of palmitic acid (1 equivalent) in DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve dopamine hydrochloride (1 equivalent) in a minimal amount of DMF and add TEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base.

-

Add the dopamine solution to the activated palmitic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure N-palmitoyl dopamine.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

FAAH Activity Assay (Fluorometric)

A common and sensitive method to measure FAAH activity is a fluorometric assay using a synthetic substrate that releases a fluorescent product upon hydrolysis.

Caption: The signaling cascade illustrating this compound's effect on FAAH and anandamide levels.

The discovery of FAAH activators like this compound opens up new avenues for research and drug development. While FAAH inhibitors aim to globally increase endocannabinoid tone, activators could be utilized to selectively dampen endocannabinoid signaling in specific tissues or pathological conditions where it is overactive. Further research is warranted to fully elucidate the physiological and pathophysiological roles of this compound and other FAAH activators.

Conclusion

N-palmitoyl dopamine (this compound) represents a fascinating and counterintuitive regulator of Fatty Acid Amide Hydrolase. The available evidence strongly supports its role as a FAAH activator, likely functioning through an allosteric mechanism that alleviates product inhibition by ethanolamine. This technical guide has provided a comprehensive overview of this phenomenon, including the supporting quantitative data, detailed experimental protocols for further investigation, and the broader implications for endocannabinoid signaling. For researchers and drug development professionals, the study of FAAH activators like this compound offers a novel perspective on modulating the endocannabinoid system, with potential for the development of new therapeutic strategies for a variety of disorders. The provided methodologies and conceptual frameworks are intended to serve as a valuable resource for advancing our understanding of this complex and dynamic regulatory system.

References

- 1. Synthesis of phenoxyacyl-ethanolamides and their effects on fatty acid amide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity - Page 9,344 - UNT Digital Library [digital.library.unt.edu]

Pharmacological Profile of PRD-92-Ea: A Technical Guide

Disclaimer: This document provides a summary of the publicly available pharmacological data for PRD-92-Ea. The full text of the primary preclinical study, "Pharmacologic profile of a new antiallergic compound PRD-92-Ea" by El-Azab and Stewart (1977), was not accessible. Therefore, specific quantitative data (e.g., dose-response relationships, ED50/IC50 values) from this pivotal study are not included. The experimental protocols provided are representative methodologies for the types of assays conducted and may not reflect the exact procedures used for PRD-92-Ea.

Introduction

PRD-92-Ea, chemically identified as 5,5-Dimethyl-11-oxo-5H, 11H-(2) benzopyrano (4,3-g) (1) benzopyran-9-carboxylic acid ethanolamine, is a novel compound with demonstrated antiallergic properties. Early preclinical studies have shown its efficacy in various experimental models of immediate hypersensitivity, positioning it as a potential therapeutic agent for allergic conditions. This technical guide synthesizes the available information on the pharmacological profile of PRD-92-Ea, including its mechanism of action, pharmacokinetic properties, and the experimental methodologies used to characterize such compounds.

Pharmacological Profile

Mechanism of Action

PRD-92-Ea exerts its antiallergic effects through a multi-faceted mechanism, primarily centered on the stabilization of mast cells and the antagonism of allergic mediators. The compound has been shown to inhibit the degranulation of rat peritoneal mast cells following antigenic challenge.[1] This action prevents the release of histamine and other pro-inflammatory mediators that are central to the pathophysiology of allergic reactions.

Furthermore, PRD-92-Ea demonstrates direct antagonistic activity against several key mediators of allergy. Its potency against these mediators, in descending order, is as follows: Slow-Reacting Substance of Anaphylaxis (SRS-A), Prostaglandin F2-alpha (PGF2α), Prostaglandin E2 (PGE2), serotonin, bradykinin, and histamine.[1] This broad-spectrum antagonism suggests that PRD-92-Ea can counteract the physiological effects of an allergic response even after mast cell degranulation has occurred.

An interesting aspect of its activity is the differential effect on mast cell populations. In studies using chopped monkey tissues, PRD-92-Ea was found to prevent histamine release from respiratory mast cells but not from cutaneous mast cells.[1] The reason for this tissue-specific activity has not been fully elucidated.

Pharmacodynamics

The pharmacodynamic effects of PRD-92-Ea have been demonstrated in both rodent and primate models of immediate hypersensitivity.

-

Inhibition of Passive Cutaneous Anaphylaxis (PCA): PRD-92-Ea inhibits the rat PCA reaction in a dose-dependent manner when administered intravenously or orally.[1] This indicates its systemic activity in preventing IgE-mediated inflammatory responses in the skin.

-

Prevention of Bronchoconstriction: In Ascaris-sensitive Rhesus monkeys, PRD-92-Ea has been shown to be effective in preventing bronchoconstriction following intravenous, topical, and oral administration.[1] This highlights its potential utility in the management of allergic asthma. A study also noted that tachyphylaxis (a rapid decrease in response to a drug) was observed in the rat PCA test but not in the Rhesus monkey asthma model when PRD-92-Ea was administered.

Beyond its antiallergic effects, PRD-92-Ea has been reported to have no other significant pharmacological activity.

Pharmacokinetics

A study in human volunteers using 14C-labelled PRD-92-Ea provided insights into its absorption, distribution, and elimination. Following oral administration, the drug is absorbed, leading to significant and sustained plasma concentrations.

Data Presentation

Pharmacokinetic Parameters of PRD-92-Ea in Humans

| Parameter | Value | Reference |

| Mean Peak Plasma Concentration | 3.3 µg/mL | |

| Time to Maintain >1 µg/mL | 4 hours | |

| Mean Plasma Half-life (T½) | 114 minutes | |

| Mean Percentage Recovery in Urine | 9.5% |

Qualitative Summary of Antagonistic Activity

| Mediator | Antagonistic Activity | Reference |

| SRS-A (monkey lung) | +++++ | |

| PGF2α | ++++ | |

| PGE2 | +++ | |

| Serotonin | ++ | |

| Bradykinin | + | |

| Histamine | + |

(Potency is indicated qualitatively in descending order)

Experimental Protocols

The following are detailed, representative methodologies for the types of experiments used to characterize the antiallergic properties of compounds like PRD-92-Ea.

Rat Passive Cutaneous Anaphylaxis (PCA) Assay

Objective: To evaluate the in vivo efficacy of a test compound in inhibiting IgE-mediated mast cell degranulation and subsequent increase in vascular permeability in the skin.

Materials:

-

Male Wistar rats (200-250 g)

-

Anti-dinitrophenyl (DNP) IgE antibody

-

DNP-Human Serum Albumin (HSA)

-

Evans blue dye

-

Test compound (PRD-92-Ea) and vehicle

-

Saline solution

-

Formamide

Procedure:

-

Sensitization: Rats are passively sensitized by intradermal injection of anti-DNP IgE into the shaved dorsal skin.

-

Drug Administration: After a sensitization period (typically 24-48 hours), the test compound or vehicle is administered via the desired route (e.g., oral gavage or intravenous injection).

-

Antigen Challenge: Following a predetermined interval after drug administration, a solution of DNP-HSA mixed with Evans blue dye is injected intravenously.

-

Evaluation: After 30 minutes, the animals are euthanized, and the area of blueing on the skin at the injection site is measured. The diameter of the blue spot is indicative of the extent of plasma extravasation.

-

Quantification: The blued skin area is excised, and the Evans blue dye is extracted using formamide. The absorbance of the extracted dye is measured spectrophotometrically to quantify the degree of vascular permeability.

-

Analysis: The percentage inhibition of the PCA reaction is calculated by comparing the absorbance values from the drug-treated group to the vehicle-treated control group.

Rat Peritoneal Mast Cell Degranulation Assay

Objective: To assess the in vitro ability of a test compound to inhibit antigen-induced degranulation of mast cells.

Materials:

-

Male Wistar rats (200-250 g)

-

Tyrode's buffer

-

Antigen (e.g., ovalbumin)

-

Test compound (PRD-92-Ea) and vehicle

-

Toluidine blue stain

-

Microscope and hemocytometer

Procedure:

-

Mast Cell Isolation: Rats are euthanized, and the peritoneal cavity is lavaged with Tyrode's buffer to collect peritoneal cells, which are rich in mast cells.

-

Cell Purification: The collected cells are washed and can be purified to enrich the mast cell population.

-

Incubation with Test Compound: The mast cell suspension is pre-incubated with various concentrations of the test compound or vehicle for a specified period.

-

Antigenic Challenge: Degranulation is induced by adding the specific antigen to the cell suspension.

-

Assessment of Degranulation: After a short incubation period, the reaction is stopped. A small aliquot of the cell suspension is stained with toluidine blue.

-

Microscopic Analysis: The percentage of degranulated mast cells is determined by counting at least 100 cells under a microscope. Degranulated cells appear swollen with extruded granules, while intact cells are densely packed with granules.

-

Analysis: The inhibitory effect of the test compound is calculated by comparing the percentage of degranulated cells in the drug-treated samples to the control samples.

Prevention of Bronchoconstriction in Ascaris-Sensitive Rhesus Monkeys

Objective: To evaluate the ability of a test compound to prevent allergen-induced bronchoconstriction in a primate model of asthma.

Materials:

-

Ascaris-sensitive Rhesus monkeys

-

Ascaris suum antigen

-

Test compound (PRD-92-Ea) and vehicle

-

Equipment for measuring respiratory mechanics (e.g., pneumotachograph, esophageal balloon catheter)

-

Nebulizer for antigen delivery

Procedure:

-

Animal Preparation: Anesthetized or conscious, restrained monkeys are fitted with equipment to measure changes in pulmonary resistance and dynamic lung compliance.

-

Baseline Measurements: Baseline respiratory parameters are recorded before any treatment.

-

Drug Administration: The test compound or vehicle is administered via the intended route (intravenous, oral, or inhaled).

-

Allergen Challenge: After a specified time, the monkeys are challenged with an aerosolized Ascaris suum antigen.

-

Monitoring of Respiratory Function: Pulmonary resistance and dynamic lung compliance are continuously monitored during and after the allergen challenge.

-

Analysis: The protective effect of the test compound is determined by comparing the changes in respiratory parameters in the drug-treated animals to those in the vehicle-treated controls. The percentage inhibition of the bronchoconstrictor response is calculated.

Mandatory Visualizations

Caption: Workflow for the pharmacological characterization of PRD-92-Ea.

Caption: IgE-mediated mast cell degranulation and sites of PRD-92-Ea action.

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay.

References

Pdp-EA: A Technical Guide to Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Pdp-EA (N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide), a fatty acid amide hydrolase (FAAH) activator. Due to the limited availability of public data, this document combines reported properties with standardized experimental protocols relevant to the characterization of pharmaceutical compounds.

Compound Overview

This compound, also known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic phenoxyacylethanolamide. It has been identified as an activator of FAAH, suggesting its potential in modulating the endocannabinoid system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | PubChem |

| CAS Number | 861891-72-7 | ChemicalBook |

| Molecular Formula | C₂₅H₄₃NO₃ | PubChem |

| Molecular Weight | 405.61 g/mol | ChemicalBook |

| Appearance | White to beige solid powder | BOC Sciences, ChemicalBook |

| Melting Point | Approximately 5°C | EvitaChem |

| XLogP3 | 8.2 | PubChem |

Solubility Profile

The long pentadecyl chain in this compound's structure contributes to its lipophilic nature, which dictates its solubility in various solvents. The high calculated XLogP3 value of 8.2 suggests poor aqueous solubility.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Clear solution upon warming. | ChemicalBook |

| Dichloromethane | Soluble | - | EvitaChem |

| Water | Poorly soluble / Less soluble | Expected due to high lipophilicity. | EvitaChem |

General Experimental Protocols for Solubility Determination

For a compound with the characteristics of this compound, both kinetic and thermodynamic solubility assays are recommended to fully understand its behavior in aqueous and organic media.

This high-throughput method is ideal for early-stage drug discovery to assess the solubility of a compound that is first dissolved in an organic solvent, typically DMSO.

Experimental Workflow: Kinetic Solubility Assay

A Technical Guide to the In Vitro and In Vivo Effects of Pdp-EA

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, commonly known as Pdp-EA, is a synthetic compound that has garnered interest for its modulatory effects on the endocannabinoid system. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its in vitro and in vivo effects. Drawing from available scientific literature, this document details the compound's mechanism of action, presents quantitative data on its enzymatic interactions, and outlines detailed experimental protocols for its study. Furthermore, this guide explores the known signaling pathways influenced by this compound and discusses the current landscape of in vivo research, highlighting key findings and future directions for drug development professionals.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and metabolism. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other N-acylethanolamines (NAEs). The modulation of FAAH activity presents a promising therapeutic strategy for a variety of pathological conditions. While much of the research has focused on FAAH inhibitors, compounds that enhance FAAH activity are also of significant interest for their potential to fine-tune endocannabinoid signaling.

This compound has emerged as a noteworthy tool compound in this context. It is a phenoxyacyl-ethanolamide that has been shown to enhance the amidohydrolase activity of FAAH. This guide will delve into the specifics of this enhancement, providing the technical details necessary for researchers and drug development professionals to understand and potentially utilize this compound in their work.

In Vitro Effects of this compound

The primary in vitro effect of this compound is the enhancement of FAAH activity. This section summarizes the quantitative data from enzymatic assays and provides a detailed protocol for replicating these findings.

Quantitative Data on FAAH Activity Enhancement

This compound has been demonstrated to increase the catalytic efficiency of both rat and Arabidopsis thaliana FAAH (At-FAAH). The following table summarizes the key kinetic parameters observed in the presence of this compound.

| Enzyme Source | Substrate | This compound Concentration | Effect on Kinetic Parameters | Reference |

| Rat FAAH | NAE 12:0 | 100 µM | ~3-fold increase in Km, with an increase in Kcat | [1] |

| Rat FAAH | NAE 16:0, NAE 12:0 | Not specified | ~5-fold increase in activity | [2] |

| Rat FAAH | NAE 20:4 (anandamide) | Not specified | Up to 7-fold increase in activity | [2] |

| At-FAAH | NAE 12:0 | 100 µM | Increase in Vmax | [2] |

| At-FAAH | NAE 16:0, NAE 12:0 | Not specified | ~4-fold increase in activity | [2] |

Note: NAE refers to N-acylethanolamine, with the numbers indicating the carbon chain length and number of double bonds of the fatty acid component.

Experimental Protocol: In Vitro FAAH Activity Assay

This protocol describes a fluorometric assay to measure the effect of this compound on FAAH activity.

Materials:

-

Recombinant FAAH (rat or human)

-

FAAH Assay Buffer (50 mM Tris-HCl, pH 9.0)

-

This compound stock solution (in DMSO)

-

FAAH substrate: N-(1-dansylamino-5-pentyl)-N-(2-hydroxyethyl)amide or a similar fluorescent NAE analog

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in FAAH Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the this compound dilutions or vehicle control (DMSO in assay buffer) to triplicate wells.

-

Add 25 µL of the recombinant FAAH enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme with this compound.

-

Initiate the reaction by adding 25 µL of the fluorescent FAAH substrate to each well.

-

Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Record the fluorescence intensity over time.

-

Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

-

Plot the V0 against the this compound concentration to determine the dose-response relationship.

Signaling Pathway

This compound's mechanism of action is centered on its interaction with FAAH, a key enzyme in the N-acylethanolamine (NAE) signaling pathway.

Caption: N-acylethanolamine (NAE) signaling pathway and the role of this compound.

In Vivo Effects of this compound

The in vivo effects of this compound have been primarily investigated in plant models, where it has been shown to promote seedling growth by enhancing endogenous FAAH activity. However, there is a notable lack of in vivo studies in mammalian models.

Current State of In Vivo Research

To date, published research on the in vivo effects of this compound in animal models relevant to drug development is limited. The focus of existing studies has been on plant physiology, demonstrating that this compound can reverse the growth-inhibitory effects of exogenously applied NAEs in Arabidopsis thaliana and cotton seedlings. This effect is attributed to the enhanced clearance of NAEs by FAAH.

Potential Implications for Mammalian Systems

While direct in vivo data for this compound in mammals is scarce, the extensive research on FAAH inhibitors can provide a framework for predicting the potential effects of an FAAH activator like this compound. FAAH inhibition leads to elevated levels of anandamide and other NAEs, resulting in analgesic, anti-inflammatory, and anxiolytic effects. Conversely, it can be hypothesized that enhancing FAAH activity with this compound would lead to a reduction in basal endocannabinoid tone. This could potentially have pro-nociceptive, pro-inflammatory, or anxiogenic effects. These are critical considerations for any future drug development efforts.

The development of FAAH inhibitors has faced challenges, and the clinical translation has been difficult. A compound like this compound, with an opposing mechanism of action, could serve as a valuable pharmacological tool to probe the physiological consequences of decreased endocannabinoid signaling in various disease models.

Synthesis of this compound

The chemical name of this compound is N-(2-Hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide. A general protocol for the synthesis of phenoxyacyl-ethanolamides has been described.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Pdp-methylester

-

Reflux a mixture of 3-pentadecylphenol (3-PDP) and methylbromoacetate in the presence of K2CO3 as a base and 2-butanone as a solvent.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, cool the reaction mixture and filter to remove the base.

-

Evaporate the solvent under reduced pressure to obtain the crude PDP-methylester.

-

Purify the crude product by column chromatography.

Step 2: Amide Bond Formation

-

Dissolve the purified PDP-methylester in dry dichloromethane.

-

Add triethylamine as a base, followed by the addition of ethanolamine.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.

-

Purify the crude product by column chromatography to obtain pure this compound.

Caption: A simplified workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a well-characterized in vitro enhancer of FAAH activity. The available data provide a solid foundation for its use as a tool compound in studies of the endocannabinoid system. However, for its potential as a therapeutic agent to be evaluated, a significant gap in our understanding of its in vivo effects in mammalian systems needs to be addressed.

Future research should focus on:

-

In vivo animal studies: Investigating the pharmacokinetic and pharmacodynamic profile of this compound in rodents.

-

Disease models: Evaluating the effects of this compound in animal models of pain, inflammation, and neurological disorders where the endocannabinoid system is implicated.

-

Selectivity profiling: Assessing the selectivity of this compound against other serine hydrolases and off-target effects.

A thorough understanding of the in vivo consequences of FAAH activation is crucial for the safe and effective development of any therapeutic agent targeting this mechanism. This compound represents a key molecule for embarking on these important investigations.

References

An In-depth Technical Guide to Pdp-EA (CAS number 861891-72-7): A Novel Fatty Acid Amide Hydrolase (FAAH) Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pdp-EA, with the CAS number 861891-72-7 and formally known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic small molecule that has been identified as a novel activator of Fatty Acid Amide Hydrolase (FAAH). Unlike the more extensively studied FAAH inhibitors, this compound enhances the enzyme's catalytic activity. This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical properties, proposed mechanism of action, and relevant (though limited) biological data. This document is intended to serve as a foundational resource for researchers interested in utilizing this compound as a tool to investigate the endocannabinoid system and the role of FAAH in various physiological and pathological processes.

Chemical and Physical Properties

This compound is a phenoxyacyl-ethanolamide derivative. Its structure features a long pentadecyl alkyl chain, a phenoxy group, and a hydroxyethyl acetamide moiety. These structural features contribute to its lipophilicity and its interaction with the FAAH enzyme.[1]

| Property | Value | Reference |

| CAS Number | 861891-72-7 | [1][2][3][4] |

| Molecular Formula | C25H43NO3 | |

| Molecular Weight | 405.6 g/mol | |

| IUPAC Name | N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | |

| Synonyms | 3-n-Pentadecylphenolethanolamide | Faure et al., 2014 |

| Solubility | Soluble in DMSO | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at +4°C |

Biological Activity: A Fatty Acid Amide Hydrolase (FAAH) Activator

The primary characterized biological activity of this compound is its ability to activate Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of endogenous signaling lipids that includes the endocannabinoid anandamide (AEA). By hydrolyzing these signaling molecules, FAAH terminates their action.

This compound has been shown to increase the apparent maximal velocity (Vmax) of both plant (from Arabidopsis) and mammalian (from Rattus) FAAH enzymes. This suggests that this compound enhances the catalytic efficiency of the enzyme, leading to an increased rate of substrate turnover.

Proposed Mechanism of Action

Research suggests that this compound does not act as a direct allosteric activator in the conventional sense. Instead, its mechanism is proposed to involve the mitigation of substrate inhibition or product feedback inhibition. Specifically, it is thought that this compound reduces the negative feedback regulation of FAAH activity exerted by free ethanolamine, a product of NAE hydrolysis. By counteracting this feedback inhibition, this compound allows the enzyme to maintain a higher rate of activity.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 3. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. N-(2-hydroxyethyl)acetoacetamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on Pdp-EA: A Novel Fatty Acid Amide Hydrolase (FAAH) Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pdp-EA, also known as N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide, is a synthetic compound that has garnered interest in the scientific community for its unique ability to activate Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1] Unlike the more extensively studied FAAH inhibitors, this compound represents a novel class of molecules that enhance the enzyme's activity. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental protocols related to this compound, tailored for a scientific audience.

Molecular Profile of this compound

This compound is a phenoxyacyl-ethanolamide with a distinct chemical structure that confers its biological activity. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C25H43NO3 | [2] |

| Molecular Weight | 405.61 g/mol | [2] |

| IUPAC Name | N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide | Tocris Bioscience |

| Synonyms | 3-n-Pentadecylphenolethanolamide, this compound | [1] |

| CAS Number | 861891-72-7 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 50 mM in DMSO and 50 mM in ethanol | |

| Storage | Store at +4°C |

Mechanism of Action: FAAH Activation

This compound has been identified as an activator of Fatty Acid Amide Hydrolase (FAAH). The proposed mechanism of action involves the enhancement of the amidohydrolase activity of FAAH. Research suggests that this compound and related compounds increase the apparent Vmax of both plant and mammalian FAAH. This activation is thought to occur by reducing the negative feedback regulation of FAAH activity by its product, free ethanolamine. By promoting the enzymatic breakdown of NAEs, this compound can effectively decrease the levels of these signaling lipids in vivo.

Figure 1: Proposed mechanism of FAAH activation by this compound.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the assay of FAAH activity, based on the procedures described in the scientific literature.

Synthesis of N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide (this compound)

This two-step synthesis involves the formation of a methyl ester intermediate followed by amidation.

Step 1: Synthesis of PDP-methylester

-

Reactants: 3-n-pentadecylphenol (3-PDP), methylbromoacetate, potassium carbonate (K2CO3), and 2-butanone (solvent).

-

Procedure:

-

Combine 3-PDP, methylbromoacetate, and K2CO3 in 2-butanone.

-

Reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove K2CO3.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude PDP-methylester.

-

Purify the crude product by column chromatography.

-

Step 2: Synthesis of this compound

-

Reactants: PDP-methylester, ethanolamine, dry dichloromethane (DCM), and triethylamine.

-

Procedure:

-

Dissolve the purified PDP-methylester in dry DCM.

-

Add ethanolamine and triethylamine to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes a radiometric assay to measure the amidohydrolase activity of FAAH.

-

Materials:

-

Recombinant FAAH (plant or mammalian)

-

Radiolabeled substrate (e.g., [1-14C]N-lauroylethanolamine or [1-14C]anandamide)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., 125 mM Tris-HCl, pH 9)

-

Quenching solution (e.g., chloroform/methanol, 2:1, v/v)

-

Scintillation cocktail

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, recombinant FAAH, and this compound at various concentrations (a control with solvent only should be included).

-

Initiate the reaction by adding the radiolabeled NAE substrate.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding the quenching solution.

-

Vortex the tubes and centrifuge to separate the aqueous and organic phases. The radiolabeled fatty acid product will partition into the organic phase, while the unreacted substrate remains in the aqueous phase.

-

Transfer an aliquot of the organic phase to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactive product formed over time.

-

Figure 2: Experimental workflow for the FAAH activity assay.

Applications and Future Directions

As a novel FAAH activator, this compound provides a valuable pharmacological tool for investigating the physiological roles of NAE signaling in both plant and animal systems. Its ability to enhance the degradation of endocannabinoids and other NAEs offers a unique approach to modulating the endocannabinoid system, distinct from the more common strategy of receptor antagonism or enzyme inhibition. Further research is warranted to fully elucidate the in vivo effects of this compound and to explore its potential therapeutic applications in conditions where a reduction in NAE signaling may be beneficial.

References

Methodological & Application

Application Notes and Protocols for the Investigation of Compound Pdp-EA in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental protocols are provided as a comprehensive template for the investigation of a novel research compound, herein referred to as "Pdp-EA" (Compound this compound). The specific concentrations, incubation times, and observed effects are illustrative and should be optimized for your specific cell lines and experimental goals.

Introduction and Background

Compound this compound is a novel synthetic molecule with purported biological activity. These application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound in various cell culture models. The primary objectives of these protocols are to assess the impact of this compound on cell viability, proliferation, and the induction of apoptosis. Furthermore, we propose a potential signaling pathway that may be modulated by this compound, providing a basis for mechanistic studies.

Potential Applications:

-

Screening for cytotoxic or cytostatic effects in cancer cell lines.

-

Investigating mechanisms of drug-induced apoptosis.

-

Identifying novel therapeutic agents for proliferative diseases.

-

Elucidating cellular signaling pathways affected by small molecules.

Proposed Mechanism of Action

Based on preliminary structural analysis and in silico modeling, Compound this compound is hypothesized to interact with key regulators of cell survival and apoptosis. One proposed mechanism involves the modulation of the MAPK/JNK signaling cascade, which is a central pathway in cellular responses to stress and can lead to apoptosis.[1] It is theorized that this compound may induce the production of reactive oxygen species (ROS), leading to the activation of ASK1 and subsequent phosphorylation of p38 and JNK, ultimately culminating in p53-dependent apoptosis.[1]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines standard procedures for maintaining cell lines in culture to ensure their health and suitability for experiments.

Materials:

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA (0.25%).

-

Cell culture flasks or plates.

-

Humidified incubator at 37°C with 5% CO2.

Procedure:

-

Routinely observe cells under a microscope to assess confluency and morphology.

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer with sterile PBS.

-

Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

-

For experiments, allow cells to adhere and recover for at least 24 hours after seeding.

Cell Viability and Proliferation Assay (MTT Assay)